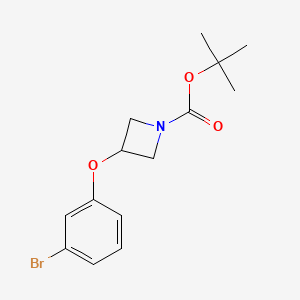

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNDDWSLZVNLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 3-azetidinecarboxylate under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 3-bromophenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the azetidine ring and the phenoxy group.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the phenoxy group.

Reduction: Reduced forms of the azetidine ring.

Hydrolysis: 3-(3-bromophenoxy)azetidine-1-carboxylic acid.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids in multi-step synthesis.

Biology and Medicine:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its azetidine ring, which is a common motif in bioactive molecules.

Industry:

Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate largely depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The azetidine ring can participate in ring-opening reactions, and the bromophenoxy group can undergo substitution reactions. The tert-butyl ester group can be hydrolyzed to reveal a carboxylic acid functional group, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate (CAS: 960402-39-5): This para-substituted isomer shares the same molecular formula but exhibits distinct physicochemical properties. It is reported with 98% purity (vs. 95% for the meta-isomer) and a different MDL number (MFCD17215696 vs. MFCD28502640), suggesting divergent synthetic pathways or purification methods .

Substituent Variation: Bromoalkyl vs. Bromoaryl

- Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8): Molecular weight: 264.16 (vs. 344.21 for the bromophenoxy derivative). The bromoethyl group increases flexibility and reduces aromatic interactions, impacting logP (predicted 2.78) and bioavailability. This compound is prioritized in alkylation reactions due to the reactive bromoethyl moiety .

- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS: 253176-93-1): Similarity score of 0.88 to the bromoethyl analog, highlighting structural parallels. The bromomethyl group facilitates nucleophilic substitutions, but its smaller size may limit steric effects compared to bulkier bromophenoxy derivatives .

Functional Group Modifications

- Tert-butyl 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS: Not provided): Replacing bromine with a methoxy group and incorporating an oxadiazole ring alters electronic properties (e.g., increased electron density). This derivative is used in PET imaging due to its compatibility with radioisotopes like carbon-11 .

- Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6):

Table 1: Key Properties of Selected Compounds

| Compound (CAS) | Molecular Weight | logP | Solubility (ESOL) | Bioavailability Score |

|---|---|---|---|---|

| 3-(3-Bromophenoxy) (1227467-04-0) | 344.21 | 3.45 | 0.02 mg/mL | 0.55 |

| 3-(4-Bromophenoxy) (960402-39-5) | 344.21 | 3.40 | 0.03 mg/mL | 0.55 |

| 3-(2-Bromoethyl) (1420859-80-8) | 264.16 | 2.78 | 0.12 mg/mL | 0.85 |

| 3-(3-Methoxyphenyl-oxadiazole) (N/A) | ~350 | 2.95 | 0.05 mg/mL | 0.65 |

| 3-(2-Hydroxyethyl) (152537-03-6) | 201.26 | 1.09 | 1.50 mg/mL | 0.90 |

Key Observations:

- Bromophenoxy derivatives exhibit higher logP values, favoring membrane permeability but limiting aqueous solubility.

- Hydroxyethyl and methoxy substitutions improve solubility but reduce lipophilicity, impacting tissue penetration .

Biological Activity

Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16BrNO3

- Molecular Weight : 303.18 g/mol

- CAS Number : 1219982-76-9

The compound features an azetidine ring, a tert-butyl ester group, and a bromophenoxy moiety, which contribute to its unique reactivity and potential biological interactions.

The biological activity of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromophenoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds with similar structures are often investigated for their roles as enzyme inhibitors or receptor ligands. The specific biological activities of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate include:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations have shown that the compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression.

Research Findings and Case Studies

Recent studies have employed various techniques to evaluate the biological activity of Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in MCF-7 breast cancer cells | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Study: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate increased p53 expression levels and promoted caspase-3 cleavage, leading to apoptosis. Molecular docking studies indicated strong interactions between the compound and the estrogen receptor (ER), suggesting a mechanism similar to that of known anticancer agents like Tamoxifen.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate derivatives can undergo hydroxylation followed by coupling with 3-bromophenol under basic conditions . Key variables include solvent choice (e.g., dichloromethane or i-PrOH), temperature (0–20°C), and catalysts (e.g., triethylamine or DMAP), which impact reaction efficiency and purity . Yields are often optimized using flash chromatography for purification, as demonstrated in photochemical reactions involving tert-butyl 3-(iodomethyl)azetidine-1-carboxylate intermediates .

Q. What spectroscopic and crystallographic methods are recommended for characterizing tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate?

- NMR : and NMR are critical for confirming regiochemistry, particularly the azetidine ring substitution pattern and bromophenoxy linkage .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, SHELXTL can resolve stereochemical ambiguities in azetidine derivatives, even with twinned or high-resolution data .

Q. How does the bromophenoxy group influence the compound’s reactivity in cross-coupling reactions?

The 3-bromophenoxy moiety serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the tert-butyl carbamate group may slow reactivity, requiring optimized Pd catalysts (e.g., Pd(PPh)) and elevated temperatures. Computational modeling (DFT) is recommended to predict coupling sites .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the azetidine ring?

- Protection/Deprotection : The tert-butyl carbamate group is stable under basic/neutral conditions but cleaved with TFA, enabling selective functionalization at the azetidine nitrogen .

- Steric control : Bulky substituents on the azetidine ring reduce undesired dimerization. For example, fluorinated analogs (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate) exhibit enhanced regioselectivity in alkylation reactions .

Q. How can stereochemical outcomes be controlled in Ni-catalyzed carboboration reactions involving tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate?

Ni catalysts with chiral ligands (e.g., BINAP) enable enantioselective carboboration of glycals. For instance, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate reacts with D-glucal to form C-glycosides with >90% ee under optimized conditions (0°C, THF, 12h). Mechanistic studies suggest oxidative addition of the C–I bond dictates stereochemistry .

Q. What are the challenges in scaling up photochemical reactions using this compound, and how are they addressed?

Continuous flow photoreactors improve scalability by enhancing light penetration and reducing side products (e.g., overoxidation). For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate undergoes efficient C–C bond formation in a circular reactor with UV irradiation (365 nm), achieving 36% isolated yield after flash chromatography .

Q. How do structural modifications (e.g., fluorination) impact biological activity or macromolecular interactions?

Fluorinated derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) exhibit altered pharmacokinetic properties, such as increased metabolic stability. Molecular docking studies with cytochrome P450 enzymes can predict metabolic pathways, while SPR assays quantify binding affinity to target proteins .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar azetidine derivatives: How should researchers validate methodologies?

Contradictions often arise from solvent purity, catalyst aging, or purification techniques. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate synthesis in i-PrOH vs. MeOH may yield differing byproducts . Reproducibility requires strict adherence to documented protocols and validation via NMR and HPLC-MS.

Q. Conflicting stereochemical assignments in crystallographic What analytical approaches resolve this?

SHELXD’s dual-space algorithm is recommended for phase determination in twinned crystals. For ambiguous cases, complementary techniques like ECD (electronic circular dichroism) or VCD (vibrational CD) can confirm absolute configuration .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to map reaction parameters (e.g., temperature, stoichiometry) for high-throughput screening .

- Data analysis : Employ multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.